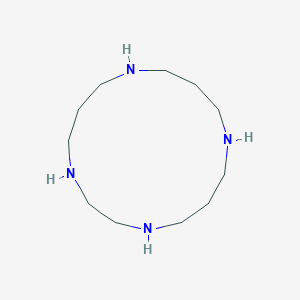

1,4,8,12-Tetraazacyclopentadecane

Descripción

Significance of Macrocyclic Polyamine Ligands in Coordination Chemistry

Macrocyclic polyamines, including 1,4,8,12-tetraazacyclopentadecane, are of paramount importance in coordination chemistry due to their ability to form exceptionally stable metal complexes. numberanalytics.com This enhanced stability is attributed to the "macrocyclic effect," where the cyclic nature of the ligand leads to a more favorable binding with a central metal ion compared to its linear (acyclic) counterpart. numberanalytics.com The pre-organized structure of the macrocycle minimizes the entropic penalty upon coordination, resulting in higher thermodynamic stability. tandfonline.commdpi.com

The nitrogen atoms within the macrocyclic ring possess lone pairs of electrons that can be donated to a metal ion, forming strong coordinate covalent bonds. royalsocietypublishing.orgpressbooks.pub The size of the macrocyclic cavity and the number and type of donor atoms influence the selectivity for specific metal ions. royalsocietypublishing.org This selectivity allows for the fine-tuning of the properties of the resulting metal complexes, which is crucial for their application in various chemical processes. tandfonline.com

Interdisciplinary Relevance of this compound in Materials Science, Catalysis, and Biomedical Fields

The versatile coordination behavior of this compound has led to its application in a multitude of interdisciplinary fields.

Materials Science: In materials science, this macrocycle is utilized in the development of novel materials. chemimpex.com For instance, it can serve as a ligand in the formation of metal-organic frameworks (MOFs), which are porous materials with applications in gas storage and separation. Its ability to form stable complexes also makes it a candidate for the creation of nanoscale devices and sensors. chemimpex.com

Catalysis: The metal complexes of this compound and related macrocyclic polyamines exhibit significant catalytic activity. chemimpex.comnumberanalytics.com By coordinating with a metal ion, the macrocycle can modulate the metal's electronic and steric properties, thereby enhancing its catalytic performance in various organic reactions. numberanalytics.com The structure of the ligand plays a critical role in determining the activity and selectivity of the catalyst. royalsocietypublishing.org

Biomedical Fields: In the biomedical arena, macrocyclic polyamines are explored for a range of applications. Their ability to form stable complexes with metal ions is vital for the development of radiopharmaceuticals, where a radioactive metal isotope is securely held by the ligand for diagnostic imaging or therapeutic purposes. mdpi.com They are also investigated as components of drug delivery systems, where the macrocycle can encapsulate a drug molecule, potentially improving its solubility and bioavailability. chemimpex.com Furthermore, their unique recognition capabilities for biological molecules like proteins and nucleic acids open avenues for their use in biosensors and as therapeutic agents. royalsocietypublishing.orgresearchgate.net

Chemical Compounds Mentioned

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,4,8,12-tetrazacyclopentadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H26N4/c1-4-12-6-2-8-14-10-11-15-9-3-7-13-5-1/h12-15H,1-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUFDRRWNPNXBRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCCNCCNCCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H26N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50332909 | |

| Record name | 1,4,8,12-Tetraazacyclopentadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15439-16-4 | |

| Record name | 1,4,8,12-Tetraazacyclopentadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4,8,12-Tetraazacyclopentadecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,4,8,12 Tetraazacyclopentadecane

Historical Development of Macrocycle Synthesis Relevant to 1,4,8,12-Tetraazacyclopentadecane

The synthesis of macrocyclic compounds like this compound is built upon a rich history of chemical innovation. Early strategies often contended with the challenge of favoring intramolecular cyclization over intermolecular polymerization. rsc.org The development of high-dilution techniques, where reactions are carried out at very low concentrations, was a significant breakthrough in promoting the formation of cyclic structures. rsc.org Furthermore, the use of metal ions as templates to organize the precursor fragments into a cyclic arrangement before the final ring-closing step became a powerful tool in macrocycle synthesis. These foundational concepts have paved the way for the more refined methods used today in the synthesis of complex macrocycles, including tetraaza derivatives.

Direct Cyclization Approaches for this compound Synthesis

Direct cyclization methods offer a more convergent approach to this compound by forming the macrocyclic ring in a single step from acyclic precursors.

Utilization of Unprotected Diamines and Malonate Derivatives

A notable direct synthesis of this compound involves the reaction of an unprotected polyamine with a malonate derivative. Specifically, the work of Grisenti and colleagues demonstrated the synthesis of this macrocycle through the direct cyclization of the appropriate unprotected diamine with a malonate ester. royalsocietypublishing.org This method follows the principles laid out by Tabushi and coworkers, who showed that diethyl malonate could effectively be used for the cyclization of unprotected diamines to form various tetraaza macrocycles. royalsocietypublishing.org The reactivity of diethyl malonate stems from its ability to readily form carbanions and undergo reactions such as acylation and alkylation. royalsocietypublishing.org

Challenges in Reaction Yields and Efficiency

Despite the directness of this approach, the synthesis of this compound via the cyclization of unprotected diamines and malonate derivatives is not without its difficulties. The reported yield for this specific synthesis is a modest 10%. royalsocietypublishing.org The low efficiency is a common challenge in macrocyclization reactions, where the ring-closing step is often entropically disfavored and competes with intermolecular side reactions that lead to linear polymers or smaller cyclic byproducts. acs.orgnih.gov The inherent flexibility of the open-chain precursors can make it difficult for the reactive ends to come into the required proximity for cyclization. rsc.org

Multi-Step Synthetic Routes to this compound

To overcome the challenges of low yields in direct cyclization, multi-step synthetic routes have been developed. These methods typically involve the pre-organization of the acyclic precursors into a cyclic intermediate, which is then converted to the final macrocycle.

Precursor Synthesis and Cyclization of Cyclic Tetramides

A common multi-step strategy for the synthesis of tetraaza macrocycles involves the formation of a cyclic tetramide (a cyclic compound containing four amide groups) as a key intermediate. This approach is analogous to the well-established synthesis of similar macrocycles like 1,4,8,11-tetraazacyclotetradecane (B1669387) (cyclam), where a diamine is reacted with a dicarboxylic acid derivative to form a cyclic diamide, which can be extended to a tetramide. For the synthesis of a 15-membered ring like this compound, this would involve the cyclization of appropriate linear precursors to form a corresponding cyclic tetramide, such as this compound-5,13-dione or a related tetracarbonyl derivative. While the specific synthesis of this exact tetramide precursor is not extensively detailed in readily available literature, the general principle of forming cyclic amides from amines and carboxylic acid derivatives is a fundamental and widely used transformation in organic synthesis.

Reduction Strategies for Macrocyclic Amides to Amines

Once the cyclic tetramide precursor is obtained, the final step in the multi-step synthesis is the reduction of the amide carbonyl groups to methylene (B1212753) groups to yield the saturated tetraaza macrocycle. Amides are relatively stable functional groups, and their reduction requires potent reducing agents. chemistrysteps.comlibretexts.org Lithium aluminium hydride (LiAlH₄) is a commonly used and effective reagent for the reduction of both acyclic and cyclic amides (lactams) to the corresponding amines. chemistrysteps.comlibretexts.orgquimicaorganica.orgmasterorganicchemistry.com The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by elimination of the oxygen atom. chemistrysteps.comlibretexts.org Other reducing agents, such as diborane (B8814927) (B₂H₆), can also be employed for this transformation. chemistrysteps.com This reduction step is generally efficient and provides a reliable method to convert the cyclic amide precursor into the final this compound.

Advanced Methodologies for Enhanced Synthesis and Purification

The synthesis of tetraazamacrocycles such as this compound often relies on well-established methods, which have been refined over time to improve yields and purity. A cornerstone in this field is the Richman-Atkins synthesis, a versatile method for the preparation of macrocyclic polyamines. clemson.edusci-hub.se This procedure typically involves the high-dilution cyclization of a linear tetraamine (B13775644) precursor, where the amine groups are protected, often with tosyl (Ts) groups. The cyclization is commonly achieved by reacting the disodium (B8443419) salt of a tritosylated triamine with a ditosylated diethanolamine (B148213) derivative. sci-hub.se The use of protecting groups is crucial to prevent polymerization and other side reactions. Following the cyclization to form the protected macrocycle, a deprotection step, for instance, using strong acid, is required to yield the final product.

Key aspects that contribute to the success of the Richman-Atkins cyclization include the Thorpe-Ingold effect, where bulky substituents can promote cyclization, and electronic gauche effects from the electron-withdrawing nature of the sulfonamide protecting groups, which can pre-organize the linear precursor into a curved conformation favorable for cyclization. clemson.edu

While the Richman-Atkins method is a foundational technique, research into advanced methodologies continues to seek improvements in efficiency and yield. One area of exploration is the use of alternative protecting groups that may be more readily cleaved or offer better solubility to the intermediates, facilitating purification. nih.gov Furthermore, template synthesis, which utilizes a metal ion to organize the precursor components and promote cyclization, represents another advanced approach. Although not extensively detailed for this compound specifically, it is a common strategy for related macrocycles.

Purification of the final macrocycle and its precursors is critical and often involves chromatographic techniques. The insolubility of intermediates like tosylated macrocycles can present a challenge, necessitating the use of specialized solvent systems. nih.gov

Functionalization and Derivatization of this compound

The versatility of this compound lies in its ability to be functionalized, particularly at the nitrogen atoms. This modification allows for the fine-tuning of its properties for specific applications, such as in the development of metal-based radiopharmaceuticals and imaging agents. chemimpex.comresearchgate.net

N-Alkylation Effects on Ligand Properties and Coordination Behavior

N-alkylation, the addition of alkyl groups to the nitrogen atoms of the macrocycle, significantly impacts the ligand's properties and its coordination behavior with metal ions. The introduction of alkyl substituents can alter both the steric and electronic environment of the ligand's binding cavity.

Steric Effects: The size of the alkyl groups can introduce steric hindrance, influencing the coordination geometry of the resulting metal complex. This can affect the stability of the complex and the accessibility of the metal center to other molecules, which is a critical factor in catalytic applications.

Electronic Effects: The electronic nature of the substituents on the nitrogen atoms modifies the donor properties of the amines. Electron-withdrawing groups can decrease the basicity of the nitrogen atoms, affecting the thermodynamics of metal binding. Conversely, electron-donating groups can enhance the Lewis basicity of the nitrogens, potentially leading to stronger metal-ligand bonds.

The modification of the macrocyclic backbone through N-alkylation is essential for optimizing the electronic and stereochemical properties of the resulting metal complexes. researchgate.net For instance, in related tetraazamacrocycles like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), the N-alkylation with carboxylate arms dramatically increases the stability of its complexes with lanthanide ions. researchgate.netnih.gov This high stability is crucial for in vivo applications to prevent the release of potentially toxic free metal ions.

Coordination Chemistry of 1,4,8,12 Tetraazacyclopentadecane

Fundamental Principles of Metal Complexation with 1,4,8,12-Tetraazacyclopentadecane

The interaction between this compound and metal ions is governed by established principles of coordination chemistry, including thermodynamic and kinetic effects, as well as electronic stabilization.

The high stability of complexes formed with uni-siegen.deaneN₄ is a direct result of the chelate effect and the macrocyclic effect . The chelate effect describes the enhanced stability of a complex containing a multidentate ligand compared to a complex with chemically similar monodentate ligands. This is primarily an entropy-driven phenomenon. The macrocyclic effect provides an additional layer of stability, attributed to the pre-organized nature of the ligand's donor atoms, which reduces the entropic and enthalpic cost of complexation compared to an analogous open-chain ligand.

Kinetically, complexes can be classified as labile or inert, which refers to the rate at which they exchange ligands. gcnayanangal.com It is crucial to distinguish kinetic inertness from thermodynamic stability; a complex can be highly stable (a large β value) but also labile (undergo rapid ligand exchange), or it can be less stable thermodynamically but kinetically inert (slow to react). gcnayanangal.com Factors such as the charge and radius of the metal ion and the geometry of the complex influence its kinetic behavior. gcnayanangal.com

When the four nitrogen atoms of this compound coordinate to a transition metal ion, typically in a square-planar fashion within a pseudo-octahedral geometry, they create an electrostatic field known as the ligand field. This field removes the degeneracy of the metal's d-orbitals. In an octahedral environment, the d-orbitals split into two sets: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²). libretexts.org

The energy difference between these sets is denoted as Δo (the ligand field splitting parameter). The Ligand Field Stabilization Energy (LFSE) is the net energy reduction of the d-electrons resulting from this splitting compared to their energy in a hypothetical spherical field. libretexts.orglibretexts.org It is calculated by summing the energies of the d-electrons in their new configuration. Electrons in the t₂g orbitals contribute -0.4Δo each to the LFSE, while electrons in the eg orbitals contribute +0.6Δo each. libretexts.org

Metal Complexes of this compound

The uni-siegen.deaneN₄ ligand forms complexes with numerous transition metals, but its coordination with chromium(III) has been a subject of detailed structural investigation.

Chromium(III), with its d³ electronic configuration, readily forms kinetically inert, octahedral complexes. The reaction of chromium(III) precursors, such as [CrCl₃(dmf)₃], with this compound in a solvent like N,N-dimethylformamide (dmf) yields trans-dichloro complexes in high yield. rsc.orgrsc.org These complexes, for instance, trans-[Cr( uni-siegen.deaneN₄)Cl₂]Cl, serve as valuable precursors for synthesizing a range of other chromium(III) derivatives by substituting the axial chloride ligands with other groups like Br⁻, N₃⁻, OH⁻, or NCS⁻. rsc.org

X-ray crystallography studies on related tetraazamacrocyclic complexes of chromium(III) confirm a distorted octahedral coordination geometry. nih.govnih.gov In a typical trans-dichloro complex, the four nitrogen atoms of the macrocycle occupy the equatorial positions, while the two chloro ligands are situated in the axial positions, opposite to each other. nih.gov The Cr(III) ion sits (B43327) within the plane of the four nitrogen atoms.

The molecular structure is characterized by specific bond lengths and angles that define this geometry. While specific data for the trans-dichloro uni-siegen.deaneN₄ complex is part of a broader discussion, data from the closely related 14-membered cyclam complex, trans-[CrCl₂(cyclam)]⁺, provides representative values.

Interactive Table: Representative Bond Parameters in trans-[CrCl₂(cyclam)]⁺

| Parameter | Value | Description |

| Cr—N Bond Length | 2.061 Å - 2.074 Å | The distance between the central Chromium(III) ion and the equatorial nitrogen atoms of the macrocycle. nih.gov |

| Cr—Cl Bond Length | 2.3194 Å | The distance between the central Chromium(III) ion and the axial chlorine ligands. nih.gov |

| N-Cr-N Angle | ~90° | The angle between adjacent nitrogen atoms in the equatorial plane, indicative of octahedral geometry. |

| Cl-Cr-Cl Angle | ~180° | The angle between the two axial chlorine ligands, defining the trans configuration. |

A significant aspect of the stereochemistry of uni-siegen.deaneN₄ complexes arises from the four chiral secondary nitrogen atoms in the macrocycle. This chirality leads to the possibility of six different diastereoisomers for a given complex. rsc.org These isomers are distinguished by the relative orientations (R or S) of the hydrogen atoms on the nitrogen donors with respect to the plane of the macrocycle.

For the trans complexes of uni-siegen.deaneN₄ with chromium(III), studies suggest that one particular conformer is favored. rsc.org This is the trans-VI conformer, which is characterized by having three six-membered chelate rings in a stable chair conformation and the single five-membered chelate ring in an eclipsed conformation. rsc.org This specific arrangement (abbreviated CCCe) appears to be the most stable configuration for the coordinated macrocycle in this system. rsc.org

Kinetic Studies of Reactions with Mercury(II) and Methylmercury(II) Ions

The kinetics of the reactions between the macrocyclic ligand this compound and both mercury(II) and methylmercury(II) ions have been investigated. These studies provide insights into the formation and dissociation mechanisms of the resulting complexes. The reactions were monitored using stopped-flow spectrophotometry, allowing for the determination of rate constants and the elucidation of the reaction pathways.

The formation of the mercury(II) complex with this compound proceeds through a multi-step mechanism. The initial step involves the rapid formation of an intermediate species, followed by slower rearrangement steps to form the final, stable complex. The rate of the reaction is dependent on the pH of the solution, indicating the involvement of protonated and deprotonated forms of the ligand in the reaction mechanism.

In the case of methylmercury(II), the reaction with this compound is significantly slower than that with mercury(II). This difference in reactivity is attributed to the lower lability of the methylmercury(II) cation. The kinetic data for the methylmercury(II) reaction also suggest a stepwise mechanism, with the initial coordination of the methylmercury(II) to one of the nitrogen atoms of the macrocycle being the rate-determining step.

The dissociation of both the mercury(II) and methylmercury(II) complexes of this compound has also been studied. The dissociation is typically acid-catalyzed, with the rate of dissociation increasing with decreasing pH. This is consistent with a mechanism in which protonation of the coordinated nitrogen atoms facilitates the cleavage of the metal-nitrogen bonds.

Iron(II) Complexes of this compound

Generation and Characterization of Oxoiron(IV) Species

High-valent oxoiron(IV) species are proposed as key intermediates in the catalytic cycles of many non-heme iron enzymes. nih.gov The generation of a synthetic high-spin (S=2) oxoiron(IV) complex has been achieved using a ligand that enforces a trigonal bipyramidal geometry around the iron center. nih.govnih.gov This was accomplished by reacting the corresponding iron(II) precursor with an oxygen atom transfer agent. researchgate.net While not specifically using this compound, this work demonstrates a key strategy for accessing high-spin oxoiron(IV) species. The principle involves using a ligand that creates a specific geometric and electronic environment at the iron center, which in turn dictates the spin state of the resulting oxoiron(IV) species. nih.gov The choice of a tetradentate tripodal ligand with significant steric constraints was crucial in enforcing the desired trigonal bipyramidal geometry. nih.gov

The characterization of these transient species relies on a combination of spectroscopic techniques. The high-yield synthesis of an S=2 oxoiron(IV) complex has made it accessible for thorough spectroscopic analysis. nih.gov

Spectroscopic Signatures of High-Valent Iron Intermediates

The identification of high-valent iron intermediates, such as oxoiron(IV) species, is heavily reliant on various spectroscopic methods. nih.govresearchgate.net These techniques provide crucial information about the electronic structure and geometry of these highly reactive species.

Key spectroscopic signatures for an S=2 oxoiron(IV) complex include:

UV-Vis Spectroscopy: A near-UV charge transfer band is often observed, which is attributed to an oxo-to-iron(IV) charge transfer transition. nih.gov

Resonance Raman Spectroscopy: Excitation into the near-UV charge transfer band results in resonance enhancement of the Fe=O vibration, providing direct evidence for the oxoiron(IV) unit. nih.gov

Mössbauer Spectroscopy: This technique is particularly sensitive to the iron oxidation and spin states. For a high-spin Fe(IV) (S=2) center, Mössbauer spectroscopy provides characteristic isomer shift (δ) and quadrupole splitting (ΔE_Q) values. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy: While an integer-spin (S=2) system is EPR-silent, EPR can be used to quantify the iron products formed during the decay of the oxoiron(IV) species. nih.gov

The table below presents a comparison of spectroscopic parameters for selected oxoiron(IV) complexes, illustrating the data used to characterize these species.

| Complex/Intermediate | Method | δ (mm/s) | ΔE_Q (mm/s) | λ_max (nm) | ν(Fe=O) (cm⁻¹) |

| [Fe^IV^(O)(TMG_3_tren)]^2+^ | Mössbauer | 0.03 | -0.99 | 318 | 849 |

| TauD-J | Mössbauer | 0.03 | -1.10 | 318 | 821 |

| [Fe^IV^(O)(H_2_O)5]^2+^ | Mössbauer | 0.00 | -1.57 | - | - |

| [Fe^IV^(O)(TMC)(NCCH_3)]^2+^ | Mössbauer | 0.00 | -0.91 | 820 | 842 |

Data adapted from related studies on oxoiron(IV) complexes. nih.gov

Nickel(II) Complexes of this compound

Structural Characteristics and Conformations of Chelate Rings

Nickel(II) complexes with the this compound ligand exhibit specific structural features, particularly in their coordination geometry and the conformations of the chelate rings. X-ray crystallographic analyses have revealed that these complexes typically adopt a tetragonally elongated trans-NiN₄O₂ octahedral geometry, with the four nitrogen atoms of the macrocycle coordinating to the nickel(II) ion in the equatorial plane and two other ligands (e.g., water molecules) in the axial positions. nih.gov

A notable characteristic of these complexes is the observed structural disorder of the chelate rings. The five-membered and six-membered chelate rings formed by the coordination of the macrocycle to the nickel center can randomly interchange between gauche and skew conformations, respectively, within the crystal lattice. oup.com This disorder is facilitated by the similarity in the bite angles of the five-membered chelate rings in the gauche conformation and the six-membered chelate rings in the skew conformation. oup.com In some related open-chain analogue complexes, the energetically favored conformation consists of five-membered chelate rings in a gauche conformation and six-membered chelate rings in a chair conformation. nih.gov

The table below summarizes selected geometric parameters for a related nickel(II) complex, illustrating the typical bond lengths and angles.

| Parameter | Value (Å or °) |

| Ni1—N1 | 1.8587 (14) |

| Ni1—N2 | 1.9345 (13) |

| Ni1—N3 | 1.9268 (14) |

| Ni1—S1 | 2.1421 (5) |

| N1—Ni1—N2 | 86.53 (6) |

| N1—Ni1—N3 | 172.68 (6) |

| N2—Ni1—S1 | 175.49 (4) |

Data from a related Ni(II) complex with a tetradentate ligand. nih.gov

Chromium(III) Complexes of this compound

Correlation between Axial and In-Plane Coordination Bond Lengths

A significant finding in the study of nickel(II) complexes with tetraazamacrocycles, including this compound, is the negative correlation between the axial and in-plane coordination bond lengths. oup.com This means that as the average in-plane Ni-N bond distance increases, the axial Ni-X bond length (where X is the axial ligand) tends to decrease.

This inverse relationship has been observed in a series of trans-NiX₂N₄ type complexes. For a given set of axial ligands, the average in-plane Ni-N distance was found to increase with the size of the macrocyclic ring. oup.com Concurrently, the mean axial coordination bond length (Ni-X) decreased. oup.com

Potentiometric Studies and Ion-Selective Electrode Development

The macrocyclic ligand this compound has been investigated for its potential in the development of ion-selective electrodes (ISEs), particularly for the detection of nickel(II) ions. A notable study detailed the creation of a PVC membrane-based potentiometric sensor using this compound as an ionophore. derpharmachemica.com The optimal composition of the membrane was found to be 2.5% ionophore, 31.0% polyvinyl chloride (PVC), 65.0% dibutyl phthalate (B1215562) (DBP) as a plasticizer, and 0.5% potassium tetrakis(p-chlorophenyl) borate (B1201080) (KTpClPB) to provide counter ions. derpharmachemica.com

This all-solid-state Ni²⁺-selective electrode demonstrated a linear response to nickel ions across a wide concentration range of 1.0 × 10⁻¹ to 1.0 × 10⁻⁵ mol L⁻¹, exhibiting Nernstian behavior. derpharmachemica.com The electrode was characterized by a rapid response time of 6 to 7 seconds and a detection limit of approximately 2.8 × 10⁻⁵ mol L⁻¹. derpharmachemica.com Furthermore, the sensor maintained its functionality over a broad pH range of 4 to 9 and showed good stability, with a reported lifetime of 5 weeks. derpharmachemica.com

Table 1: Performance Characteristics of a Ni²⁺-Selective Electrode Based on this compound

| Parameter | Value | Reference |

|---|---|---|

| Ionophore | This compound | derpharmachemica.com |

| Membrane Composition | 2.5% Ionophore, 31.0% PVC, 65.0% DBP, 0.5% KTpClPB | derpharmachemica.com |

| Concentration Range | 1.0 × 10⁻¹ - 1.0 × 10⁻⁵ mol L⁻¹ | derpharmachemica.com |

| Response Time | 6-7 seconds | derpharmachemica.com |

| Detection Limit | 2.8 × 10⁻⁵ mol L⁻¹ | derpharmachemica.com |

| Operational pH Range | 4-9 | derpharmachemica.com |

| Lifetime | 5 weeks | derpharmachemica.com |

Copper(II) Complexes of this compound

Synthesis and Structural Characterization of Mono- and Polynuclear Complexes

The synthesis of copper(II) complexes often involves the self-assembly of the metal ion with appropriate N,O- or N,N-donor ligands. nih.gov The choice of the anion, such as perchlorate (B79767) or tetrafluoroborate, can also influence the final structure of the complex. nih.gov While specific synthetic details for copper(II) complexes of this compound are not extensively detailed in the provided search results, general principles of copper(II) coordination chemistry suggest that the reaction of a copper(II) salt with the macrocycle in a suitable solvent would lead to the formation of the complex. The stoichiometry of the reactants and reaction conditions would determine whether mononuclear or polynuclear species are formed.

For instance, in the synthesis of other copper(II) complexes, the reaction of copper(II) perchlorate with ligands like di(2-pyridyl)ketone can lead to the formation of mononuclear complexes where the copper ion is in a distorted octahedral geometry. nih.gov In some cases, the solvent, such as water, can participate in the reaction, leading to hydrolysis of the ligand. nih.gov The synthesis of polynuclear complexes often involves the use of bridging ligands, such as the oxalate (B1200264) anion, which can link multiple copper(II) centers.

Magnetic Properties of Oxalato-Bridged Copper(II) Assemblies

Oxalato-bridged copper(II) complexes are a significant area of study in molecular magnetism due to the ability of the oxalate ligand to mediate magnetic interactions between copper(II) ions. The nature of this magnetic coupling, whether ferromagnetic or antiferromagnetic, is highly dependent on the structural parameters of the complex. mdpi.com

The overlap between the magnetic orbitals of the copper(II) ions and the orbitals of the bridging oxalate ligand is a key determinant of the magnetic behavior. mdpi.comsemanticscholar.org A significant overlap generally leads to antiferromagnetic coupling, where the electron spins on adjacent metal centers align in opposite directions. Conversely, if the overlap is minimal or zero, a weak ferromagnetic interaction, with parallel spin alignment, can be observed. mdpi.com

The geometry around the copper(II) ion, which is influenced by the steric bulk of other coordinated ligands, plays a crucial role in determining the orientation of the magnetic dₓ²-y² orbitals relative to the plane of the oxalate bridge. mdpi.com This, in turn, dictates the magnitude and sign of the magnetic exchange interaction (J). For example, a weak ferromagnetic interaction with a J value of +1.14(1) cm⁻¹ has been observed in an oxalate-bridged copper(II) chain. academie-sciences.fr In another dinuclear copper(II) complex with an oxalate bridge, a weak ferromagnetic interaction with a J value of +2.9 cm⁻¹ was reported. mdpi.com The Cu–O(axial)–C(ox) bond angle has also been correlated with the nature of the magnetic interaction in weakly coupled systems. mdpi.com

Table 2: Magneto-Structural Parameters for Selected Oxalato-Bridged Copper(II) Complexes

| Complex | Magnetic Interaction | J value (cm⁻¹) | Key Structural Feature | Reference |

|---|---|---|---|---|

| {[(CH₃)₄N]₂[Cu(C₂O₄)₂] · H₂O}n | Weak Ferromagnetic | +1.14(1) | Helical oxalate-bridged chain | academie-sciences.fr |

| [{Cu(bipy)(bzt)(OH₂)}₂(μ-ox)] | Weak Intramolecular Ferromagnetic | +2.9 | Dinuclear complex with bis(bidentate) oxalate bridge | mdpi.com |

| [Cu(Him)₂(ox)]₂[Cu(Him)₂(H₂O)]₂ | Weak Antiferromagnetic | -2.64 | Quasi-one-dimensional chain with different Cu environments | dp.tech |

Palladium and Platinum Complexes of this compound

Electronic Structure and Valence Localization Studies

The electronic structure of mixed-valence complexes determines the degree of valence localization, i.e., whether the different oxidation states are trapped on specific metal ions or are delocalized over the entire chain. X-ray photoelectron spectroscopy (XPS) is a powerful technique for probing the electronic structure of these materials. documentsdelivered.com Studies on mixed-valence platinum complexes have utilized XPS to investigate the oxidation states of the platinum centers. documentsdelivered.com

In dinuclear mixed-valent Pd(II)-Pd(III) complexes stabilized by formamidinate ligands, detailed EPR studies have shown that the unpaired electron resides predominantly in palladium-based molecular orbitals. illinois.edu The degree of delocalization is influenced by the nature of the bridging ligands and the metal-metal distance. Shorter metal-metal distances can facilitate greater electronic communication and delocalization.

Spectroscopic Investigations (Raman and Resonance-Raman)

The coordination chemistry of this compound (TACPD) has been elucidated through various spectroscopic techniques, including Raman and Resonance-Raman spectroscopy. These methods provide valuable insights into the vibrational properties of the ligand and its complexes, aiding in the characterization of their structure and bonding.

A notable application of Resonance-Raman and far-infrared spectroscopy is in the study of charge-transfer complexes formed between TACPD and iodine. qu.edu.qa In these solid-state complexes, the spectra are dominated by the presence of the triiodide ion (I₃⁻). qu.edu.qa This indicates a complete charge transfer from the polyamine to iodine, resulting in the formation of a complex with the formula (TACPD)I⁺·I₃⁻. qu.edu.qa

The vibrational modes of the I₃⁻ ion within the TACPD complex have been assigned as follows: the symmetric stretching vibration (νs(I-I)) at 109 cm⁻¹, the asymmetric stretching vibration (νas(I-I)) at 130 cm⁻¹, and the bending vibration (δ(I₃⁻)) at 60 cm⁻¹. qu.edu.qa The activity of these bands in both Raman and infrared spectra provides information about the structure and geometry of the triiodide ion within the complex. qu.edu.qa

Time-resolved resonance Raman spectroscopy, in conjunction with density functional theory (DFT) calculations, has also been employed to investigate reaction intermediates in photochemical reactions involving related species. nih.gov

Table 1: Vibrational Frequencies of the Triiodide Ion in the (TACPD)I⁺·I₃⁻ Complex. qu.edu.qa

| Vibrational Mode | Frequency (cm⁻¹) |

| νs(I-I) | 109 |

| νas(I-I) | 130 |

| δ(I₃⁻) | 60 |

Silver(I) and Silver(II) Complexes of this compound

The interaction of this compound (TACP) with silver ions has been a subject of interest, particularly concerning the redox behavior and stability of the resulting Ag(I) and Ag(II) complexes in aqueous solutions.

Redox Reactions and Stability in Aqueous Solution

The formation of silver(I) complexes with TACP in dimethylsulfoxide has been studied using spectrophotometric and potentiometric methods. researchgate.net These studies also determined the equilibrium constants for the disproportionation of the Ag(TACP)⁺ complex. researchgate.net The resulting silver(II) complex has been characterized by spectrophotometry. researchgate.net

Silver(II) complexes with tetraaza macrocycles are known to be powerful oxidants, though they often exhibit limited stability. researchgate.net The stability of silver(I) complexes is crucial for potential applications, such as in the development of radiopharmaceuticals. nih.gov Generally, Ag(I) ions tend to form linear complexes. docbrown.info However, with certain macrocyclic ligands, distorted square planar geometries can be achieved. nih.gov The stability of Ag(I) complexes can be significantly enhanced by the incorporation of soft donor atoms, like sulfur, into the ligand structure. nih.gov

Studies on related silver(II) macrocyclic complexes have shown that they can undergo reversible one-electron oxidation processes to yield Ag(III) species. researchgate.net The redox potential for these transformations provides insight into the stability of the different oxidation states. researchgate.net The stability of silver complexes is also influenced by the solvent environment. For instance, some Ag(I) complexes have demonstrated good stability in aqueous/DMSO mixtures over extended periods. nih.gov

Zinc(II) and Cadmium(II) Complexes of this compound

The coordination chemistry of this compound extends to d¹⁰ metal ions like zinc(II) and cadmium(II), forming complexes with distinct structural and dynamic properties.

Structural and Spectroscopic Features

The interaction of cadmium(II) salts with tetraaza macrocycles can lead to the formation of five-coordinate square pyramidal or six-coordinate octahedral complexes. eujournal.org The specific geometry is influenced by the counter-ions and the isomeric form of the macrocycle. eujournal.org Characterization of these complexes is typically achieved through a combination of elemental analysis, FT-IR, UV-Vis, and NMR spectroscopy, as well as conductivity measurements. eujournal.org

In related zinc(II) and cadmium(II) complexes with other ligands, X-ray crystallography has revealed distorted tetrahedral geometries. rsc.org Spectroscopic methods like IR and NMR can confirm the coordination environment in both the solid state and in solution. rsc.orgnih.gov For instance, downfield shifts in ¹H NMR signals of amide protons can indicate interactions between the NH group and a sulfur atom in the coordination sphere. rsc.org

Dynamic Behavior and Transannular Oscillations in Cadmium(II) Complexes

A fascinating aspect of some macrocyclic complexes, particularly with larger and more flexible rings, is the dynamic behavior of the metal ion within the ligand cavity. While specific studies on the transannular oscillations in cadmium(II) complexes of this compound are not detailed in the provided context, studies on analogous systems provide valuable insights.

For example, ¹³C NMR studies of a cadmium(II) complex with a modified tetraazacyclotetradecane ligand have shown that the metal center can oscillate through the macrocyclic annulus. osti.gov This dynamic process is often coupled with the intramolecular exchange of pendant arms, which can be monitored by variable-temperature NMR spectroscopy. osti.gov Such dynamic behavior is influenced by the size of the macrocyclic ring and the coordination preferences of the metal ion.

Theoretical and Computational Studies of this compound Complexes

Theoretical and computational methods, particularly density functional theory (DFT), are powerful tools for investigating the electronic structure, bonding, and properties of metal complexes with macrocyclic ligands like this compound.

DFT calculations have been successfully applied to study the stability, structure, and bonding of complexes formed between tetravalent actinides and the related macrocycle DOTA (1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid). mdpi.comeuropa.eu These studies reveal that the bonding is primarily electrostatic, with significant charge-transfer contributions from the ligand to the metal's d and f orbitals. mdpi.comeuropa.eu The covalent character of the metal-ligand bond can be analyzed using methods like the Quantum Theory of Atoms in Molecules (QTAIM). mdpi.comeuropa.eu

Computational studies are also instrumental in interpreting spectroscopic data. For instance, DFT calculations can aid in the assignment of vibrational modes observed in Raman and Resonance-Raman spectra. nih.gov An extensive body of research is dedicated to benchmarking different DFT functionals to accurately predict spectroscopic properties, such as those of flavin chromophores, which can inform similar studies on tetraaza macrocyclic complexes. biorxiv.org

Strain Energy Minimization and Steric Effects on Reactivity

The conformation of a macrocyclic ligand like this compound when it coordinates to a metal ion is a delicate balance of forces. Strain energy minimization calculations are employed to determine the most stable conformation by assessing the energetic penalties associated with bond stretching, angle bending, and torsional strain. Understanding the inherent strain in the coordinated ligand is critical for explaining the stability and reactivity of the resulting metal complex. Steric effects, arising from the spatial arrangement of the ligand around the metal center, also play a significant role in dictating the accessibility of the metal ion to other molecules and thus influencing reaction rates. The absence of specific research on strain energy minimization for this compound complexes means that a quantitative analysis of these steric factors remains elusive.

Density Functional Theory (DFT) for Activation Energy Determinations

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for investigating reaction mechanisms and determining the energy barriers (activation energies) of chemical reactions. For the coordination chemistry of this compound, DFT calculations could be used to model processes such as ligand substitution, electron transfer, and catalytic cycles involving its metal complexes. By mapping the energy profile of a reaction pathway, researchers can identify transition states and calculate the activation energy, which is essential for understanding the kinetics of the reaction. Regrettably, specific studies applying DFT to determine the activation energies for reactions involving this compound complexes could not be located in the available scientific literature.

Advanced Applications and Research Directions

Catalysis and Industrial Applications

The catalytic activity of metal complexes derived from 1,4,8,12-tetraazacyclopentadecane and related macrocycles is a subject of significant research interest. These complexes have shown promise in a range of oxidation and hydration reactions, highlighting their potential for industrial processes.

While specific studies detailing the use of this compound complexes in olefin epoxidation are not extensively documented in prominent research, the broader class of tetraazamacrocyclic ligands complexed with metals like ruthenium are well-known for this application. For instance, ruthenium-porphyrin catalyst systems have been developed for the aerobic epoxidation of both aromatic and aliphatic alkenes. researchgate.netrsc.org These reactions can achieve high product yields, in some cases up to 95%, with significant turnover numbers. rsc.org The mechanism often involves a high-valent metal-oxo species that transfers an oxygen atom to the olefin. Water has been shown to play a crucial co-catalytic role in some systems by activating the metal-oxo complex and stabilizing reaction intermediates. researchgate.netrsc.org Although not directly involving this compound, these findings suggest the potential of its ruthenium complexes in similar catalytic epoxidation reactions.

The activation of molecular oxygen (O₂) is a critical step in many biological and industrial oxidation processes. Metal complexes of tetraazamacrocycles are effective in binding and activating O₂. While specific research on this compound in this exact context is limited in top-tier literature, studies on related manganese complexes with corrole (B1231805) ligands provide mechanistic insights. In some cases, the presence of a base is necessary to facilitate the binding of O₂ to the Mn(III) center, forming a Mn(IV)-superoxo species. nih.gov This intermediate can then participate in further oxidation reactions. nih.gov The study of such systems helps in understanding the fundamental steps of O₂ activation, which is crucial for designing efficient oxidation catalysts based on ligands like this compound.

A notable application of this compound is in the realm of carbon dioxide hydration, mimicking the function of the enzyme carbonic anhydrase. Research has demonstrated the facile uptake of carbon dioxide by zinc(II) complexes of this ligand. Specifically, the formation of a bis(μ-monomethyl carbonato)tris[(this compound)zinc(II)] perchlorate (B79767) complex has been structurally characterized. acs.org This indicates a direct interaction between the zinc complex and a CO₂ derivative, a key step in the catalytic hydration cycle. Such complexes serve as structural and functional models that help elucidate the mechanism of carbonic anhydrase and can lead to the development of synthetic catalysts for CO₂ capture and utilization. acs.orgnih.gov

Biomimetic Chemistry and Enzyme Modeling

The ability of this compound to form complexes that replicate the active sites of metalloenzymes is a cornerstone of its use in biomimetic chemistry. These synthetic analogues provide invaluable tools for studying enzymatic mechanisms and developing novel catalysts.

Non-heme iron enzymes catalyze a wide array of important biological oxidations. taylorandfrancis.comnih.govrsc.org While direct studies on this compound as a ligand in non-heme iron enzyme mimics are not prevalent, the principles are well-established with related macrocycles like cyclam (1,4,8,11-tetraazacyclotetradecane). Iron complexes of these ligands can activate O₂ to form high-valent iron-oxo intermediates, which are potent oxidizing agents. taylorandfrancis.com These synthetic models allow for the detailed spectroscopic and mechanistic investigation of these transient species, which are often difficult to study in the native enzymes. taylorandfrancis.comnih.gov The insights gained from these model systems are crucial for understanding how the ligand environment modulates the reactivity of the iron center in biological catalysis. nih.govrsc.org

Building on the CO₂ hydration catalysis, zinc complexes of this compound and similar ligands are prime candidates for modeling carbonic anhydrase. The enzyme utilizes a zinc-hydroxo species for the nucleophilic attack on CO₂. Synthetic zinc complexes that can mimic this mechanism are of great interest. nih.gov The study of complexes like bis(μ-monomethyl carbonato)tris[(this compound)zinc(II)] perchlorate provides structural data on how the ligand framework can stabilize key intermediates in the catalytic cycle. acs.org By systematically modifying the macrocyclic ligand, researchers can fine-tune the electronic and steric properties of the zinc center to optimize catalytic activity, paving the way for efficient and robust artificial enzymes for CO₂ conversion. nih.govnih.gov

Data Tables

Table 1: Catalytic Applications of Metal Complexes with this compound and Related Macrocycles

| Application | Metal Ion | Ligand System | Key Findings |

| Olefin Epoxidation | Ruthenium | Porphyrin | Aerobic epoxidation with up to 95% yield; water as a co-catalyst. researchgate.netrsc.org |

| Dioxygen Activation | Manganese | Corrole | Base-assisted O₂ binding to form a Mn(IV)-superoxo intermediate. nih.gov |

| CO₂ Hydration | Zinc | This compound | Formation of a structurally characterized zinc-carbonato complex. acs.org |

Table 2: Biomimetic Models Based on this compound and Related Macrocycles

| Enzyme Mimicked | Metal Ion | Ligand System | Modeled Aspect |

| Non-Heme Iron Enzymes | Iron | Cyclam | Formation and reactivity of high-valent iron-oxo intermediates. taylorandfrancis.com |

| Carbonic Anhydrase | Zinc | This compound | Structural and functional mimicry of the active site for CO₂ hydration. acs.orgnih.gov |

Materials Science and Supramolecular Chemistry

The field of supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. royalsocietypublishing.org Macrocyclic polyamines like this compound are pivotal in this area due to their unique cavity structures that can host guest molecules and their ability to participate in various non-covalent interactions such as hydrogen bonding and van der Waals forces. royalsocietypublishing.org

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. While the use of this compound as a primary building block in well-known MOFs is not widely reported, the potential for polyaza macrocycles in the construction of such frameworks is an area of interest. nih.gov The synthesis of MOFs typically involves the reaction of metal salts with organic linkers containing coordinating functional groups. nih.gov The nitrogen atoms in polyaza macrocycles can coordinate to metal centers, potentially forming nodes within a larger framework. core.ac.uk The incorporation of macrocyclic ligands could introduce pre-organized cavities and specific recognition sites into the MOF structure, enhancing their functionality for applications such as gas storage, separation, and catalysis.

The unique properties of this compound make it a promising candidate for the development of nanoscale devices and sensors. chemimpex.com Its ability to form stable complexes with metal ions can be exploited to create systems that respond to specific analytes. chemimpex.com For instance, electrochemical sensors can be designed based on the modification of electrodes with macrocyclic complexes. mdpi.com The binding of a target molecule or ion to the macrocyclic complex can induce a change in the electrochemical properties of the system, such as the redox potential or current, which can be measured to quantify the analyte. mdpi.comrsc.org

New polyaza ferrocene (B1249389) macrocycles have been shown to electrochemically recognize transition metal cations and phosphate (B84403) anions in water. rsc.org Furthermore, the development of sensors based on nanomaterials is a rapidly growing field. rsc.org For example, sensors have been fabricated using gold nanoparticles in conjunction with other materials for the simultaneous detection of different chemical species. researchgate.net The functionalization of such nanomaterials with this compound or its metal complexes could lead to highly sensitive and selective sensors for environmental monitoring or clinical diagnostics. royalsocietypublishing.org

Host-guest chemistry describes the formation of complexes between a larger host molecule and a smaller guest molecule or ion, held together by non-covalent forces. royalsocietypublishing.org The cavity of this compound provides a suitable environment for binding various guest species. The design and synthesis of supramolecular hosts for the recognition of molecules and anions is an active area of research, with polyaza macrocyclic compounds being of particular interest due to their strong host-guest interactions. rsc.org

The selectivity of a macrocyclic host is often determined by the size and shape of its cavity, as well as the nature of the binding sites within the host. The increased rigidity of a macrocycle when bound to a solid support can enhance its selectivity based on the cavity size. researchgate.net In solution, the formation of host-guest assemblies can be used to enhance metal ion binding and extraction. For example, the combination of a tetra-N-benzylated tetraaza macrocycle with carboxylic acids has been shown to lead to the synergistic solvent extraction of copper(II) and silver(I). nih.gov This is attributed to the pre-assembly of the coordinating components, which facilitates the complexation of the metal ion. nih.gov The study of such interactions is crucial for the development of new separation technologies and responsive materials. royalsocietypublishing.org

Biomedical and Pharmaceutical Research

Macrocyclic polyamines are extensively investigated for various biomedical applications, including their use as gene vectors, fluorescent probes, and diagnostic and therapeutic agents. royalsocietypublishing.orgnih.gov Their ability to form stable complexes with metal ions is particularly relevant for applications in medical imaging and therapy. royalsocietypublishing.orgnih.gov

The development of targeted radiopharmaceuticals is a key area in nuclear medicine for both diagnosis and therapy. nih.gov These agents typically consist of a targeting molecule, a chelator, and a radionuclide. The chelator must form a highly stable and kinetically inert complex with the radioisotope to prevent its release in vivo. nih.gov

Tetraaza macrocycles are excellent chelators for a variety of radiometals. radiologykey.com For instance, derivatives of 1,4,7,10-tetraazacyclododecane (B123705) (cyclen) and 1,4,8,11-tetraazacyclotetradecane (B1669387) (cyclam) are widely used to chelate radionuclides like copper-64 for Positron Emission Tomography (PET) imaging. radiologykey.comnih.gov Copper-64 is an attractive radionuclide due to its suitable decay characteristics for PET imaging. nih.gov The stability of the copper complex is crucial for the successful application of the radiopharmaceutical. nih.gov While specific studies on this compound for these applications are not as prevalent as for cyclen and cyclam derivatives, its structural similarity suggests it could also serve as an effective chelator. The development of functionalized derivatives of this compound could lead to new radiopharmaceuticals for imaging and targeted radionuclide therapy of various diseases, including cancer. nih.gov

Development of Drug Delivery Systems

The unique structure of this compound makes it a promising component in the development of sophisticated drug delivery systems. chemimpex.com The core principle behind this application lies in its capacity to form stable complexes with drug molecules, which can enhance their solubility and bioavailability. chemimpex.com This is particularly valuable for pharmaceutical applications where targeted and controlled release of a drug is essential.

While specific, detailed research on drug delivery systems exclusively utilizing this compound is not extensively documented in publicly available literature, the broader class of polyaza macrocycles has been a subject of investigation. The general concept involves using the macrocycle to encapsulate or tether a drug molecule, potentially as part of a larger nanostructure. This can protect the drug from degradation in the body, improve its transport to the target site, and control its release, thereby increasing therapeutic efficacy and minimizing side effects.

The development of such systems is a complex area of research, with many aspects to consider, from the synthesis of the drug-macrocycle conjugate to its in vitro and in vivo performance. The field of nanomedicine, for instance, explores the use of various nanocarriers, including liposomes, microspheres, and nanoparticles, for drug delivery. nih.govmdpi.com The incorporation of ligands like this compound into these systems could offer advantages in terms of stability and targeting. However, further research is needed to fully realize and document the potential of this specific compound in clinical applications.

Environmental Remediation Technologies

The capacity of this compound to form stable complexes with metal ions also positions it as a potential agent for environmental remediation. chemimpex.com Specifically, it shows promise for the removal of heavy metals from contaminated water sources. chemimpex.com Heavy metal pollution is a significant environmental concern, and the development of effective and efficient methods for their removal is crucial.

The mechanism behind this application is the chelation of heavy metal ions by the nitrogen atoms in the macrocyclic ring. This forms a stable, water-soluble complex that can then be separated from the water. The efficiency of this process depends on several factors, including the selectivity of the macrocycle for specific metal ions, the pH of the water, and the presence of other competing ions.

Future Directions and Emerging Research Avenues for 1,4,8,12 Tetraazacyclopentadecane

Design and Synthesis of Advanced Derivatives with Tailored Properties

The inherent versatility of the 1,4,8,12-tetraazacyclopentadecane scaffold provides a robust platform for the design and synthesis of advanced derivatives with finely tuned properties. chemimpex.com Researchers are actively exploring synthetic strategies to introduce functional groups onto the macrocyclic ring, thereby modifying its steric and electronic characteristics. These modifications are crucial for enhancing the selectivity and stability of the resulting metal complexes, a key aspect of their utility in various fields. chemimpex.com

One promising approach involves the selective functionalization of the nitrogen atoms within the macrocycle. This allows for the attachment of a variety of pendant arms, which can act as additional donor groups or introduce specific functionalities. For instance, the synthesis of mono-N-functionalized macrocycles has been achieved, enabling the creation of symmetrical bismacrocycles. researchgate.net The choice of the pendant arm is critical in dictating the properties of the final derivative. For example, the incorporation of chromophores can lead to the development of fluorescent sensors, while the attachment of bioactive molecules can pave the way for targeted drug delivery systems.

A key strategy in the synthesis of these derivatives is the use of protecting groups to control the reactivity of the amine functions. This allows for a stepwise and selective introduction of different functional groups, leading to the creation of highly complex and tailored molecules. The development of new synthetic methodologies and purification techniques is paramount to advancing this field and making these sophisticated compounds more accessible for a broader range of applications.

Exploration of Novel Coordination Modes and Metal Ion Stabilization

The ability of this compound and its derivatives to form stable complexes with a wide variety of metal ions is a cornerstone of its utility. chemimpex.com Future research will continue to explore the nuances of its coordination chemistry, investigating novel coordination modes and the factors that govern metal ion stabilization. The size of the macrocyclic cavity and the conformational flexibility of the ring play a crucial role in determining which metal ions can be effectively encapsulated.

The coordination geometry of the resulting metal complex is highly dependent on the nature of the metal ion and the specific derivative of the tetraazacyclopentadecane ligand used. For instance, the coordination environment around a central metal atom can range from square-pyramidal to trigonal planar, depending on the ligands and counterions present. nih.govnih.gov Computational studies are becoming increasingly important in predicting and understanding these coordination modes, providing valuable insights that can guide the design of new ligands with specific metal-binding properties. mdpi.com

A significant area of interest is the stabilization of less common or unstable oxidation states of metal ions. The macrocyclic ligand can create a protective environment around the metal center, shielding it from the surrounding solvent and preventing unwanted side reactions. This has important implications for catalysis and the development of new materials with unique electronic or magnetic properties. The stability of these complexes is often quantified by their stability constants (log K), which can be determined using techniques like capillary electrophoresis. nih.gov

Development of Highly Efficient and Selective Catalytic Systems

Metal complexes of this compound and its derivatives have shown significant promise as catalysts in a variety of chemical transformations. chemimpex.com Their ability to stabilize reactive intermediates and provide a well-defined coordination environment around the metal center makes them attractive alternatives to traditional catalysts. chemimpex.com Future research in this area will focus on the development of highly efficient and selective catalytic systems for a range of organic reactions.

One key advantage of these macrocyclic catalysts is the ability to tune their catalytic activity by modifying the ligand structure. By introducing different functional groups or altering the ring size, it is possible to influence the steric and electronic properties of the catalyst, leading to improved selectivity for a desired product. This "ligand-tuning" approach is a powerful tool for optimizing catalytic performance.

Expansion into Smart Materials and Responsive Supramolecular Assemblies

The unique properties of this compound and its derivatives make them ideal building blocks for the construction of smart materials and responsive supramolecular assemblies. chemimpex.com These materials can change their properties in response to external stimuli such as light, pH, or the presence of specific analytes. This "responsive" behavior is a key feature of smart materials and opens up a wide range of potential applications.

One area of active research is the development of sensors based on these macrocyclic compounds. By incorporating a fluorescent reporter group into the ligand, it is possible to create a sensor that "turns on" or "turns off" its fluorescence in the presence of a target analyte. This approach has been used to develop sensors for metal ions, anions, and small organic molecules.

Another exciting direction is the use of these compounds in the construction of supramolecular assemblies. By designing ligands with specific recognition motifs, it is possible to create self-assembling systems that form well-defined structures such as cages, tubes, or polymers. These assemblies can have a variety of applications, from drug delivery to materials science. The ability to control the assembly and disassembly of these structures through external stimuli is a key goal in this field.

Application in Targeted Therapeutics and Advanced Diagnostics

The ability of this compound derivatives to form stable complexes with metal ions has significant implications for the development of targeted therapeutics and advanced diagnostic agents. chemimpex.com In the field of nuclear medicine, for example, these ligands can be used to chelate radioactive metal ions for use in positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging. The stability of the metal complex is crucial in these applications to ensure that the radioactive metal does not dissociate from the ligand and accumulate in non-target tissues.

Researchers are also exploring the use of these compounds in targeted drug delivery. By attaching a therapeutic agent to the macrocyclic ligand, it is possible to create a conjugate that can be targeted to specific cells or tissues in the body. This approach has the potential to improve the efficacy of drugs while reducing their side effects. For instance, multimodal cancer therapy using nanoplatforms that deliver chemotherapeutic agents and targeting moieties is a promising area of research. nih.gov

Q & A

Advanced Research Question

- Chromatographic Separation: Use chiral HPLC columns or ion-exchange resins to isolate isomers.

- Crystallography: Single-crystal X-ray diffraction resolves absolute configurations, though crystal growth is challenging due to similar solubilities.

- Computational Modeling: Density functional theory (DFT) predicts relative stabilities and spectroscopic signatures of isomers .

What role does the thiolate ligand play in stabilizing FeIII-OOR intermediates in [15]aneN4-based complexes?

Advanced Research Question

Thiolate donors (e.g., SPh⁻) in [FeII([15]aneN4)(SPh)]⁺ enhance the stability of FeIII-OOR species by providing strong σ-donation and π-backbonding. This lowers the activation energy for O–O bond cleavage compared to non-thiolate analogs (e.g., triflate-ligated complexes), as shown by kinetic studies and RR spectroscopy .

How does alkylation of [15]aneN4’s nitrogen donors affect the electronic properties of its metal complexes?

Advanced Research Question

Methylating the nitrogen donors (e.g., Me₄[15]aneN4) increases ligand field strength, shifting UV-vis absorption maxima to higher wavelengths (bathochromic shift). EPR spectra of FeIII complexes show altered zero-field splitting parameters, reflecting changes in metal-ligand covalency. This modification also slows down ligand substitution reactions due to steric hindrance .

What strategies are effective in mitigating hygroscopicity-related issues during [15]aneN4 storage and handling?

Basic Research Question

- Desiccation: Store in vacuum-sealed containers with molecular sieves.

- Inert Atmosphere: Use gloveboxes (<1 ppm H₂O) for weighing and transferring.

- Solvent Selection: Pre-dry solvents (e.g., THF over Na/benzophenone) to prevent ligand hydrolysis during reactions .

How can researchers validate the purity of [15]aneN4 for reproducible coordination chemistry studies?

Basic Research Question

- Analytical Techniques:

- ¹H NMR: Check for absence of polyamine precursors (δ 1.5–3.0 ppm).

- Elemental Analysis: Match C/H/N percentages to theoretical values (C: 61.63%, H: 12.22%, N: 26.15%).

- HPLC-MS: Detect trace impurities (<2%) using reverse-phase columns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.